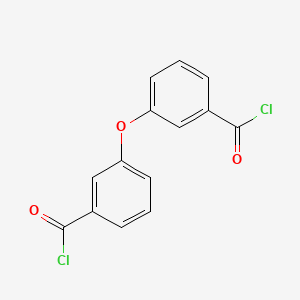

3,3'-Oxydibenzoyl chloride

Übersicht

Beschreibung

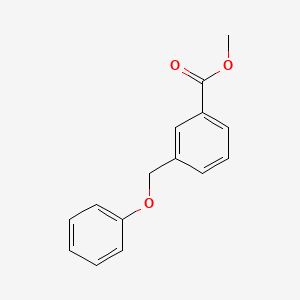

3,3'-Oxydibenzoyl chloride, also known as ODC, is an organic compound with the chemical formula C14H10Cl2O2. It is a yellow or orange crystalline solid that is soluble in many organic solvents such as dichloromethane, benzene, and toluene. It is an important intermediate in the synthesis of various organic compounds and is used as a reagent in organic synthesis. ODC has a wide range of applications in the pharmaceutical, agricultural, and chemical industries.

Wirkmechanismus

3,3'-Oxydibenzoyl chloride is an electrophilic reagent that reacts with nucleophiles to form covalent bonds. It can act as a catalyst in the formation of carbon-carbon and carbon-heteroatom bonds. This compound is also used in the synthesis of a variety of heterocyclic compounds, such as pyridines and quinolines.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood. However, it has been shown to be toxic to some organisms, such as fish and crustaceans, and it has been used as an insecticide. This compound has also been used in the synthesis of pharmaceuticals and other chemicals, and it may have some potential therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

3,3'-Oxydibenzoyl chloride is a useful reagent for organic synthesis, as it is relatively easy to handle and store. It is also relatively stable, and it is not prone to decomposition or oxidation. However, it is toxic and should be handled with caution in the laboratory. It is also volatile, and precautions should be taken to avoid inhalation of the vapors.

Zukünftige Richtungen

In the future, 3,3'-Oxydibenzoyl chloride may be used in the synthesis of new pharmaceuticals and other chemicals. It could also be used as a catalyst for the synthesis of polymers, and it may have potential applications in the field of chiral synthesis. Additionally, further research into the biochemical and physiological effects of this compound is needed in order to understand its potential therapeutic effects. Finally, this compound could be used as a starting material in the synthesis of heterocyclic compounds, and its potential applications in this area should be explored.

Synthesemethoden

3,3'-Oxydibenzoyl chloride is produced by the reaction of 3,3'-dichloro-2,2'-biphenol and thionyl chloride in a solvent such as tetrahydrofuran. The reaction is typically carried out at room temperature and the product is purified by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

3,3'-Oxydibenzoyl chloride is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agricultural chemicals, and specialty chemicals. This compound is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a starting material in the synthesis of various organic compounds. This compound has also been used in the synthesis of various heterocyclic compounds and as a starting material in the synthesis of chiral compounds.

Eigenschaften

IUPAC Name |

3-(3-carbonochloridoylphenoxy)benzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O3/c15-13(17)9-3-1-5-11(7-9)19-12-6-2-4-10(8-12)14(16)18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUHAGMVTPMOIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601307839 | |

| Record name | 3,3′-Oxybis[benzoyl chloride] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19434-44-7 | |

| Record name | 3,3′-Oxybis[benzoyl chloride] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19434-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3′-Oxybis[benzoyl chloride] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

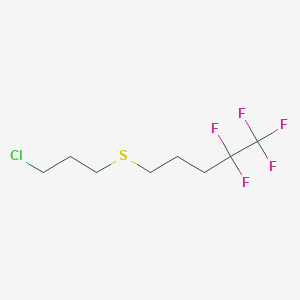

![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]-acetamide, 98%](/img/structure/B6321508.png)